[(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 3-HYDROXYADAMANTANE-1-CARBOXYLATE
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Overview
Description
[(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 3-HYDROXYADAMANTANE-1-CARBOXYLATE is a complex organic compound with a unique structure that combines a cyanocyclohexyl group, a carbamoyl group, and a hydroxyadamantane carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 3-HYDROXYADAMANTANE-1-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyanocyclohexyl group, followed by the introduction of the carbamoyl group and the hydroxyadamantane carboxylate. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 3-HYDROXYADAMANTANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 3-HYDROXYADAMANTANE-1-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 3-HYDROXYADAMANTANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
[(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 3-HYDROXYADAMANTANE-1-CARBOXYLATE can be compared with similar compounds such as:
(1-Cyanocyclohexyl)acetic acid: Shares the cyanocyclohexyl group but differs in the functional groups attached.
(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl (2E)-3-(3,4-dichlorophenyl)prop-2-enoate: Contains a similar carbamoyl group but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c21-13-19(4-2-1-3-5-19)22-16(23)11-26-17(24)18-7-14-6-15(8-18)10-20(25,9-14)12-18/h14-15,25H,1-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBBGWRQDCAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)(C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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